Cas no 628692-08-0 ([1,1'-Biphenyl]-2-carbonitrile, 3'-bromo-4,5'-difluoro-)
![[1,1'-Biphenyl]-2-carbonitrile, 3'-bromo-4,5'-difluoro- structure](https://www.kuujia.com/scimg/cas/628692-08-0x500.png)
628692-08-0 structure
Product name:[1,1'-Biphenyl]-2-carbonitrile, 3'-bromo-4,5'-difluoro-
[1,1'-Biphenyl]-2-carbonitrile, 3'-bromo-4,5'-difluoro- Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-2-carbonitrile, 3'-bromo-4,5'-difluoro-
- 3a(2)-Bromo-4,5a(2)-difluoro[1,1a(2)-biphenyl]-2-carbonitrile
- SCHEMBL2650289
- 628692-08-0
- 3'-bromo-4,5'-difluorobiphenyl-2-carbonitrile
- PXUATMYNEOJSSI-UHFFFAOYSA-N
- DTXSID301218097
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- Inchi: InChI=1S/C13H6BrF2N/c14-10-3-8(4-12(16)6-10)13-2-1-11(15)5-9(13)7-17/h1-6H
- InChI Key: PXUATMYNEOJSSI-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 292.96517Da
- Monoisotopic Mass: 292.96517Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 23.8Ų
[1,1'-Biphenyl]-2-carbonitrile, 3'-bromo-4,5'-difluoro- Related Literature
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1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
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5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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